Lornoxicam-d4 - 1216527-48-8

Lornoxicam-d4

Catalog Number: EVT-1442631
CAS Number: 1216527-48-8
Molecular Formula: C13H10ClN3O4S2
Molecular Weight: 375.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. [, , , , , ] It is a potent analgesic and anti-inflammatory agent used in the management of pain and inflammation associated with various conditions. [, , , , , ] Lornoxicam exerts its effects primarily by inhibiting cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are mediators of pain and inflammation. [, ]

Lornoxicam

Compound Description: Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties. [] It functions by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation and pain. []

Relevance: Lornoxicam is the parent compound of Lornoxicam-d4, differing only in the isotopic substitution of four hydrogen atoms with deuterium atoms in Lornoxicam-d4. [] This isotopic substitution does not alter the fundamental chemical structure or binding properties of Lornoxicam-d4 compared to Lornoxicam.

Flurbiprofen

Compound Description: Flurbiprofen is another NSAID with analgesic and anti-inflammatory effects, similar to Lornoxicam. [] It also exerts its actions through the inhibition of COX enzymes.

Relevance: Flurbiprofen is structurally related to Lornoxicam, as both belong to the oxicam class of NSAIDs. They share a common pharmacophore consisting of an enolic acid group adjacent to a thiazine or pyridine ring. This structural similarity explains their comparable therapeutic effects in managing pain and inflammation. []

Diclofenac

Compound Description: Diclofenac is a widely used NSAID known for its potent analgesic and anti-inflammatory properties. [] Like Lornoxicam, its mechanism of action involves inhibiting COX enzymes.

MicroRNA-140

Compound Description: MicroRNA-140 (miR-140) is a small non-coding RNA molecule that plays a crucial role in regulating gene expression in chondrocytes, cells responsible for cartilage formation and maintenance. [] It has been identified as a potential therapeutic target for osteoarthritis due to its ability to promote cartilage repair and reduce inflammation.

Relevance: Researchers have investigated the co-delivery of miR-140 with Lornoxicam using cationic liposomes as a potential therapeutic strategy for osteoarthritis. [] While not structurally related to Lornoxicam, miR-140's inclusion highlights the exploration of combining Lornoxicam with other therapeutic agents for enhanced efficacy. The rationale for co-delivery stems from the potential synergistic effects of Lornoxicam's pain-relieving and anti-inflammatory properties and miR-140's cartilage-repairing and anti-inflammatory capabilities. This combination therapy aims to address both the symptoms and the underlying cartilage degeneration in osteoarthritis.

Overview

Lornoxicam-d4 is a deuterated derivative of Lornoxicam, a non-steroidal anti-inflammatory drug known for its analgesic, antipyretic, and anti-inflammatory properties. It belongs to the oxicam class of drugs and is primarily used for pain relief and inflammation reduction. The molecular weight of Lornoxicam is approximately 371.81 g/mol, and it exhibits zwitterionic characteristics at acidic pH levels, transitioning to anionic at neutral or basic pH levels . The deuterated version, Lornoxicam-d4, is particularly valuable in pharmacokinetic studies and metabolic pathway analysis due to the unique properties imparted by deuterium.

Source

Lornoxicam-d4 is synthesized from Lornoxicam through various chemical methods that involve the incorporation of deuterium. This compound can be obtained from specialized chemical suppliers that focus on deuterated compounds for research purposes.

Classification

Lornoxicam-d4 is classified as a non-steroidal anti-inflammatory drug (NSAID) and is specifically categorized under oxicams. It functions by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain .

Synthesis Analysis

Methods

The synthesis of Lornoxicam-d4 typically involves two primary methodologies:

  1. Deuterium Exchange Reactions: This method replaces hydrogen atoms in the Lornoxicam structure with deuterium using deuterating agents like deuterium oxide (D2O) or deuterated solvents. The reaction conditions are carefully controlled to maximize yield and purity.
  2. Chemical Synthesis from Deuterated Precursors: This approach utilizes starting materials that are already deuterated. The synthetic pathway follows that of Lornoxicam, ensuring retention of deuterium throughout the process .

Technical Details

The industrial production often employs large-scale catalytic deuteration under controlled conditions to ensure high efficiency. Reaction conditions such as temperature, pressure, and solvent type are optimized to facilitate the incorporation of deuterium while minimizing unwanted side reactions .

Molecular Structure Analysis

Structure

Lornoxicam-d4 maintains the core structure of Lornoxicam but includes four deuterium atoms in place of hydrogen atoms. This modification does not significantly alter its pharmacological properties but enhances its utility in analytical chemistry.

Data

  • Molecular Formula: C_14H_12D_4N_2O_3S
  • Molecular Weight: Approximately 375.87 g/mol (considering the presence of deuterium)
  • Zwitterionic Nature: Exhibits zwitterionic characteristics at pH 2-5 and becomes anionic at pH ≥6 .
Chemical Reactions Analysis

Reactions

Lornoxicam-d4 can undergo several chemical reactions:

  1. Oxidation: In the presence of oxidizing agents, it can be converted into sulfoxides or sulfones.
  2. Reduction: Reduction processes can yield various reduced forms using agents like lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions may occur where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Solvents: Deuterated solvents such as deuterated chloroform or D2O are commonly used in these reactions.
Mechanism of Action

Lornoxicam-d4 exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.

Process

The mechanism involves:

  1. Inhibition of Cyclooxygenase Enzymes: Both COX-1 and COX-2 are inhibited, leading to decreased production of prostaglandins.
  2. Reversible Binding: The binding interaction is characterized as reversible, lasting approximately 48 hours after administration .
  3. Impact on Inflammatory Pathways: By modulating prostaglandin synthesis, Lornoxicam-d4 influences various inflammatory pathways and cellular responses involved in pain perception and inflammatory reactions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline powder.
  • Solubility: Soluble in organic solvents; slightly soluble in water.

Chemical Properties

  • pKa Values: Exhibits zwitterionic behavior with specific pKa values influencing its solubility and reactivity.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels which can affect its zwitterionic nature.

Relevant analyses include stability studies under various conditions to assess degradation products and identify optimal storage conditions .

Applications

Lornoxicam-d4 has several significant applications in scientific research:

  • Pharmacokinetic Studies: It is extensively used to study the absorption, distribution, metabolism, and excretion profiles of Lornoxicam.
  • Metabolic Pathway Analysis: Useful in identifying metabolic pathways through mass spectrometry techniques.
  • Drug Interaction Studies: Investigates how Lornoxicam interacts with other pharmaceuticals during metabolism.
  • Biological Research: Employed in studies related to inflammation, pain management, and fever reduction.
  • Industrial Applications: Utilized in developing new formulations and drug delivery systems due to its unique isotopic labeling properties .

Properties

CAS Number

1216527-48-8

Product Name

Lornoxicam-d4

IUPAC Name

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide

Molecular Formula

C13H10ClN3O4S2

Molecular Weight

375.8 g/mol

InChI

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D

InChI Key

WLHQHAUOOXYABV-QFFDRWTDSA-N

SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3

Synonyms

6-Chloro-4-hydroxy-2-methyl-N-2-(pyridinyl-d4)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide; Chlortenoxicam-d4; Ro 13-9297-d4; TS 110-d4; Telos-d4; Xefo-d4; Xefocam-d4;

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.